REACTION_CXSMILES
|
[Br:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:12][CH3:13].[CH2:14]([Mg]Br)[CH3:15]>C1COCC1>[Br:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][C:5]([CH:6]([OH:7])[CH2:14][CH3:15])=[CH:4][C:3]=1[O:12][CH3:13]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=O)C=C1OC)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled over ice
|
Type
|
STIRRING
|
Details
|
stirred for 19 hrs
|
Duration
|
19 h
|
Type
|
CUSTOM
|
Details
|
After quenching with a solution of aqueous NH4Cl, it
|
Type
|
ADDITION
|
Details
|
was diluted with H2O and EtOAc
|
Type
|
TEMPERATURE
|
Details
|
then cooled over an ice bath
|
Type
|
TEMPERATURE
|
Details
|
After the mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organics were washed with H2O and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo again
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1OC)C(CC)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.43 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |